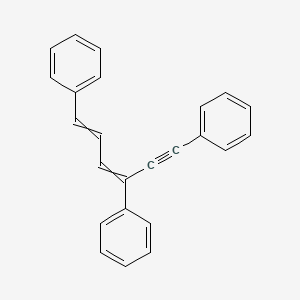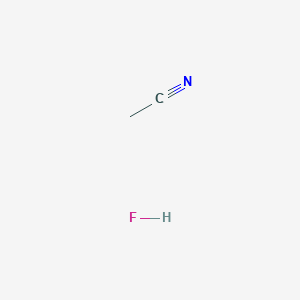
Acetonitrile, hydrofluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, hydrofluoride is a compound that combines the properties of acetonitrile and hydrogen fluoride. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, known for its use as a solvent in organic synthesis and its role in the production of pharmaceuticals and other chemicals . Hydrogen fluoride, on the other hand, is a highly toxic and corrosive gas or liquid with the chemical formula HF, used in various industrial applications including the production of fluorine-containing compounds .
準備方法
Synthetic Routes and Reaction Conditions
Acetonitrile can be synthesized through several methods, including the dehydration of acetamide and the reaction of acetic acid or acetic anhydride with ammonia . The preparation of acetonitrile, hydrofluoride specifically involves the reaction of acetonitrile with hydrogen fluoride under controlled conditions to ensure safety and efficiency.
Industrial Production Methods
Industrial production of acetonitrile typically occurs as a byproduct of acrylonitrile manufacture . The process involves the catalytic ammoxidation of propylene, which produces acrylonitrile and acetonitrile as a secondary product. The combination with hydrogen fluoride is carried out in specialized facilities equipped to handle the corrosive nature of hydrogen fluoride.
化学反応の分析
Types of Reactions
Acetonitrile, hydrofluoride undergoes various chemical reactions, including:
Nucleophilic Addition: Acetonitrile reacts with Grignard reagents or organolithium reagents to form ketones.
Substitution: The compound can participate in substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrochloric acid, Grignard reagents, and organolithium reagents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from reactions with this compound include acetamide, carboxylic acids, and various ketones, depending on the specific reagents and conditions used .
科学的研究の応用
Acetonitrile, hydrofluoride has a wide range of applications in scientific research:
作用機序
The mechanism of action of acetonitrile, hydrofluoride involves its interaction with various molecular targets and pathways. Acetonitrile is hydroxylated by the cytochrome P450 monooxygenase system to yield formaldehyde cyanohydrin, which is further broken down by catalase to produce hydrogen cyanide and formaldehyde . This process highlights the compound’s ability to undergo metabolic transformations that can lead to the formation of toxic byproducts.
類似化合物との比較
Similar Compounds
Hydrogen Cyanide: A simpler nitrile with similar toxic properties but different industrial applications.
Dimethylformamide: Another solvent used in chemical reactions, known for its toxicity and different solvent properties compared to acetonitrile.
Uniqueness
Acetonitrile, hydrofluoride is unique due to its combination of acetonitrile’s solvent properties and hydrogen fluoride’s reactivity. This combination allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
78971-71-8 |
|---|---|
分子式 |
C2H4FN |
分子量 |
61.06 g/mol |
IUPAC名 |
acetonitrile;hydrofluoride |
InChI |
InChI=1S/C2H3N.FH/c1-2-3;/h1H3;1H |
InChIキー |
ZIYVAZASIRJRHP-UHFFFAOYSA-N |
正規SMILES |
CC#N.F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


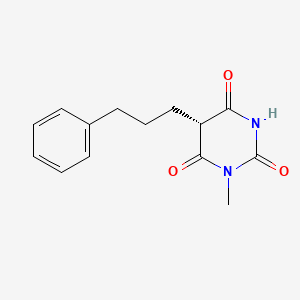

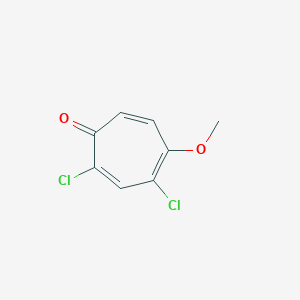
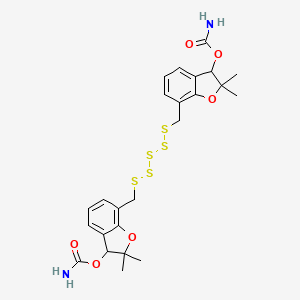
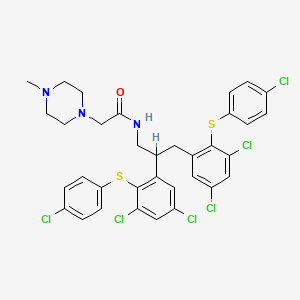
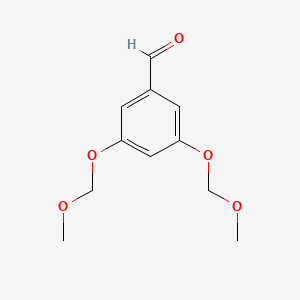

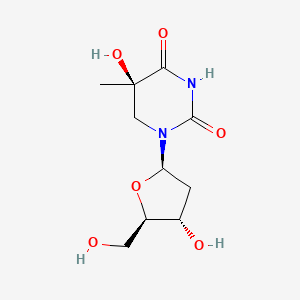
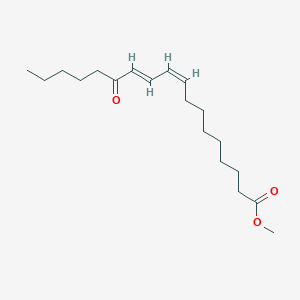
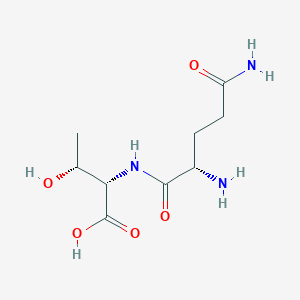

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

